molecular formula C25H20O B1294498 4-Tritylphenol CAS No. 978-86-9

4-Tritylphenol

Cat. No.: B1294498
CAS No.: 978-86-9
M. Wt: 336.4 g/mol
InChI Key: NIPKXTKKYSKEON-UHFFFAOYSA-N
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Description

4-Tritylphenol is a useful research compound. Its molecular formula is C25H20O and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56593. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Toxicological Studies :

    • 4-Tritylphenol, specifically tris(4-chlorophenyl)methanol (TCPM), has been studied for its systemic toxicity in rats. Research found that TCPM caused various hepatic effects, increased spleen weight, and modulations in white blood cells and lymphocyte counts at certain dietary concentrations (Poon et al., 1997).
    • Another study on TCPM highlighted its potential reproductive toxic effects in male rats. Elevated follicle-stimulating hormone levels were observed in the highest dose group, indicating a possible impact on the reproductive system (Foster et al., 1999).
  • Environmental Impact and Bioremediation :

    • The degradation of pollutants such as 2,4,6-Trichlorophenol in soils and its effect on soil microbial communities has been studied. It was found that a previously unexposed forest soil microbiota could degrade high levels of this pollutant, indicating potential for bioremediation (Sánchez et al., 2004).
  • Endocrine Disruption and Health Effects :

    • Research has shown that certain derivatives of tritylphenol, like triclosan, can disrupt endocrine function. One study indicated that triclosan exposure altered thyroid hormone concentrations in rats, which could have implications for human health (Zorrilla et al., 2009).
  • Pharmacological Applications :

    • The anticonvulsant properties of 4-alkyl-1,2,4-triazole-3-thiones, which are structurally related to tritylphenol, have been evaluated. These compounds were found to have potential as drug candidates for treating seizures (Plech et al., 2014).
  • Chemical and Pharmaceutical Synthesis :

    • In the field of drug delivery, the synthesis of triphenylbutyrin, a triglyceride prodrug of 4-phenylbutyric acid, has been explored. This study highlights the potential of this compound derivatives in pharmaceutical applications (Chang & Wu, 2009).
  • Water Treatment Research :

    • The ozonation products of triclosan in advanced wastewater treatment have been analyzed. This study contributes to understanding the environmental fate of triclosan derivatives and their potential impact on aquatic ecosystems (Chen et al., 2012).

Safety and Hazards

4-Tritylphenol may cause respiratory irritation, serious eye irritation, and skin irritation . It is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Properties

IUPAC Name

4-tritylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20O/c26-24-18-16-23(17-19-24)25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-19,26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPKXTKKYSKEON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8075172
Record name 4-(Triphenylmethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8075172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

978-86-9
Record name 4-(Triphenylmethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=978-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Tritylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000978869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 978-86-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56593
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Record name 978-86-9
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(Triphenylmethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8075172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-tritylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.325
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

75.2 g (0.8 mol) of phenol and 52 g (0.2 mol) of triphenylcarbinol were boiled by heating on an oil bath and the resulting water was gradually removed together with excess phenol. When generation of water stopped, the reaction mixture was cooled to about 100° C. by allowing it to stand. Thereafter 2 g of zinc chloride was added and the mixture was heated to 130° to 140° C. whereupon white crystals rapidly precipitated. After heating for 30 minutes, the mixture was allowed to cool and 100 ml of methanol was added thereto, and the crystals were separated by filtration to obtain 51 g of p-triphenylmethylphenol having a melting point of 293° to 295° C.
Quantity
75.2 g
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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